molecular formula C16H17NO4 B15103913 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B15103913
M. Wt: 287.31 g/mol
InChI Key: RCNPMTLZFHHVPK-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a pyran-4-one derivative featuring a dihydroisoquinoline substituent at the 2-position, a hydroxymethyl group at the 6-position, and a hydroxyl group at the 3-position. The dihydroisoquinoline moiety may enhance binding to biological targets via aromatic interactions, while the hydroxymethyl and hydroxyl groups contribute to solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C16H17NO4/c18-10-13-7-14(19)16(20)15(21-13)9-17-6-5-11-3-1-2-4-12(11)8-17/h1-4,7,18,20H,5-6,8-10H2

InChI Key

RCNPMTLZFHHVPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can be achieved through multi-step organic synthesis. One common method involves the use of a modified Strecker reaction, which is a multi-component reaction involving an aldehyde, an amine, and a cyanide source . The reaction conditions typically include the use of silica-supported sulfuric acid in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up multi-component reactions and optimizing reaction conditions for higher yields and purity would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Pyran-4-One Core
Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound 4H-pyran-4-one 2-(3,4-dihydroisoquinolin-2-ylmethyl), 3-hydroxy, 6-(hydroxymethyl) Hypothetical enzyme inhibition, solubility -
IKM5 4H-pyran-4-one 2-(1-(1H-indol-3-yl)octyl), 3-hydroxy, 6-(hydroxymethyl) GRP78 inhibition, anti-metastatic in cancer
3a (Guaiazulene-phenyl derivative) 4H-pyran-4-one 2-(guaiazulene-1-yl)(phenyl)methyl, 3-hydroxy, 6-(hydroxymethyl) Synthesized via mild conditions (25°C, 24h)
1l (Cyclohexylphenyl derivative) 4H-pyran-4-one 2-(3-(4-cyclohexylphenyl)-1-(dimethylamino)-3-oxopropenyl), 3-hydroxy, 6-methyl HRMS-validated, lipophilic substituents
FDB021375 2H-pyran-4-one 2-methyl, 6-(hydroxymethyl) Simpler structure, lower molecular weight
Key Observations:

Substituent Impact on Bioactivity: The target compound’s dihydroisoquinolinylmethyl group differentiates it from IKM5 (indole substituent) and 3a (guaiazulene-phenyl hybrid). Dihydroisoquinoline may confer affinity for neurological or kinase targets, whereas IKM5’s indole chain correlates with GRP78 inhibition and anti-metastatic activity in breast cancer . The hydroxymethyl group (shared with IKM5 and 3a) enhances hydrophilicity compared to 1l’s methyl group, which likely increases lipophilicity and metabolic stability .

Synthetic Accessibility: Compound 3a was synthesized under mild conditions (25°C, 24h in dichloromethane) , suggesting that similar pyranone derivatives may be accessible without harsh reagents. However, the target compound’s synthesis route remains unspecified in the provided evidence.

Spectroscopic Validation :

  • Compound 1l was characterized using HRMS and IR spectroscopy, with a molecular ion peak at m/z 327.1596 . Such data provide a benchmark for validating the target compound’s structure if similar analytical methods are applied.
Analogues with Heterocyclic Modifications
Compound Name Core Structure Substituents Key Properties/Activities Reference
2-(3,4-Dihydroisoquinolin-2-yl)pyrimidinone Pyrimidin-4(3H)-one 6-amino, 2-(3,4-dihydroisoquinolin-2-yl) Amino group enhances hydrogen bonding
Quinoxaline-pyrimidinone hybrid Pyrimidin-4(3H)-one 3-methyl, 6-(quinoxalin-6-yl), dihydroisoquinoline Potential kinase inhibition

Key Observations :

  • Replacing the pyranone core with a pyrimidinone (e.g., in and ) alters electronic properties and binding modes. For example, the amino group in the pyrimidinone derivative () could enhance interactions with acidic residues in enzymes compared to the target compound’s hydroxyl group.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a derivative of isoquinoline and pyran, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both isoquinoline and pyran moieties. Its chemical formula and structural details are crucial for understanding its biological interactions.

Chemical Structure

  • IUPAC Name : 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
  • Molecular Formula : C15H15N1O4
  • Molecular Weight : 273.29 g/mol

The biological activity of the compound primarily revolves around its interaction with specific molecular targets in the body. Notably, it has been identified as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) , an enzyme implicated in various cancers.

Inhibition of PRMT5

Research indicates that the compound exhibits significant inhibitory effects on PRMT5, with an IC50 value of approximately 8.5 nM , comparable to established inhibitors like GSK-3326595 (IC50 = 5.5 nM) . This inhibition leads to reduced tumor cell proliferation and enhanced apoptosis in cancer models.

Antitumor Activity

In vitro studies have demonstrated that the compound possesses pronounced antitumor activity against various cancer cell lines, particularly in MV4-11 cells , where it showed a GI50 value of 18 nM . Furthermore, in vivo studies using mouse xenograft models have confirmed its efficacy in reducing tumor growth.

Additional Biological Effects

Beyond its antitumor properties, the compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate these properties.
  • Neuroprotective Effects : Isoquinoline derivatives are often studied for neuroprotective effects, which may extend to this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PRMT5 InhibitionIC50 = 8.5 nM; comparable to GSK-3326595
Antitumor ActivityGI50 = 18 nM in MV4-11 cells
In Vivo EfficacySignificant tumor reduction in xenograft models
Neuroprotective PotentialUnder investigation; isoquinoline derivatives often show promise

Research Findings

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